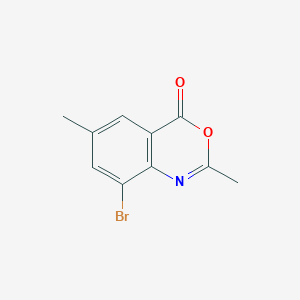

8-bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-2,6-dimethyl-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-5-3-7-9(8(11)4-5)12-6(2)14-10(7)13/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACOHFXAGUZTAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)N=C(OC2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8-bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one typically involves the cyclocarbonylation of o-iodoanilines with acid chlorides . This method is efficient and widely used in laboratory settings. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

8-Bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

Reduction: This reaction can modify the compound’s electronic properties, making it suitable for different applications.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various derivatives.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. For example, some benzoxazinone derivatives are known to inhibit enzymes like chymotrypsin, which plays a role in various biological processes . The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Bromine at position 8 (in the target compound) likely enhances electrophilicity and binding affinity in enzyme inhibition, similar to chloro and iodo substituents in analogs .

- Methyl Groups: The 2,6-dimethyl substitution may improve metabolic stability and lipophilicity compared to methoxy or phenoxy derivatives, influencing pharmacokinetics .

- Halo Substituents: Positional effects are critical; 2,4-dichlorophenoxy derivatives exhibit herbicidal activity, while bromine at position 8 (target) may favor enzyme inhibition .

Key Findings :

Comparison :

- The target compound is likely synthesized via iminium cation cyclization (), offering high yields (≥75%) and avoiding energy-intensive heating .

- Traditional methods (e.g., anthranilic acid cyclocondensation) require harsher conditions but allow broader substituent variation .

Structure-Activity Relationship (SAR)

- Position 2: Methyl or aryl groups (e.g., phenoxy) enhance bioactivity. Methyl improves stability; phenoxy boosts herbicidal effects .

- Position 6: Methyl substitution in the target compound may sterically hinder non-specific interactions, improving selectivity .

- Position 8 : Bromine’s size and electronegativity favor hydrophobic binding pockets in proteases, similar to iodo in C1r inhibitors .

- Core Modifications: Reversing N/O positions (1,3-benzoxazinones vs. 3,1) creates bioisosteres with comparable SAR but ~2-fold higher potency .

Biological Activity

8-Bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one is a compound belonging to the benzoxazinone family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and enzyme inhibition activities, while also presenting relevant data tables and case studies.

The molecular formula of this compound is . Its structure features a bromine atom at the 8-position and two methyl groups at the 2 and 6 positions of the benzoxazinone ring. This unique substitution pattern contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzoxazinones exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates both antibacterial and antifungal activities. For instance:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 0.025 mg/mL |

| Escherichia coli | Antibacterial | 0.020 mg/mL |

| Candida albicans | Antifungal | 0.015 mg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Cytotoxicity

Cytotoxicity studies have been conducted on various cell lines to evaluate the potential of this compound as an anticancer agent. In one study involving P388 leukemia cells, the compound exhibited significant cytotoxic effects with an ID50 value of approximately . The alterations in cell cycle distribution indicate its potential mechanism of action in inhibiting cancer cell proliferation.

| Cell Line | ID50 (µM) | Effect |

|---|---|---|

| P388 | 9.9 | Cytotoxicity observed |

| HeLa | 8.9 | Induction of apoptosis |

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties. For example, it has been shown to inhibit chymotrypsin activity effectively, which is vital for various physiological processes. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate access.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The inhibition of enzymes such as chymotrypsin suggests that this compound may interfere with protein digestion and other metabolic pathways critical for cell survival and proliferation.

Case Studies

Several studies have highlighted the effectiveness of benzoxazinone derivatives in various biological contexts:

- Anticancer Activity : A study demonstrated that benzoxazinones could induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival .

- Antimicrobial Efficacy : Another research focused on synthesizing new benzoxazinone derivatives showed promising results against both Gram-positive and Gram-negative bacteria .

- Vasorelaxant Properties : The vasorelaxant activity was characterized in rat aortic rings precontracted with potassium chloride, revealing potential applications in cardiovascular health .

Q & A

Q. Table 1: Synthetic Methods Comparison

Basic: How should researchers purify and characterize this compound?

Methodological Answer:

Purification:

- Recrystallization: Use ethanol or ethyl acetate/hexane mixtures (2:1 v/v) to remove unreacted starting materials .

- Column Chromatography: For complex mixtures, employ silica gel with cyclohexane/ethyl acetate (3:1) as the mobile phase .

Characterization:

- TLC: Monitor reaction progress using hexane:ethyl acetate (2:1); visualize under UV (Rf ~0.5) .

- Spectroscopy:

- FT-IR: Key peaks include C=O (1705–1710 cm⁻¹), C-Br (520–530 cm⁻¹), and C=N (1645–1650 cm⁻¹) .

- ¹H NMR (DMSO-d₆): Look for aromatic protons (δ 7.3–8.1 ppm) and methyl groups (δ 2.5–2.6 ppm) .

- Mass Spectrometry: Confirm molecular ion [M+H]⁺ at m/z 241.05 (C₉H₆BrNO₂) .

Advanced: How does bromine substitution at position 8 influence the reactivity of benzoxazinone derivatives?

Methodological Answer:

The electron-withdrawing bromine atom increases electrophilicity at the carbonyl group (C4), enhancing susceptibility to nucleophilic attack (e.g., by amines or hydrazines). This facilitates ring-opening reactions to form quinazolinone derivatives . Bromine also stabilizes intermediates via resonance, directing regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Key Observations:

- Ring-Opening Reactions: Refluxing with amines in acetic acid yields 3-substituted quinazolin-4(3H)-ones (70–80% yield) .

- Steric Effects: The 2,6-dimethyl groups hinder nucleophilic attack at adjacent positions, favoring reactivity at C4 .

Advanced: How can researchers resolve contradictions in pharmacological data for this compound?

Methodological Answer:

Contradictions often arise from assay conditions or impurity profiles. Follow these steps:

Purity Verification: Re-analyze compound purity via HPLC (≥95%) and elemental analysis .

Assay Reproducibility:

- Test under standardized conditions (e.g., fixed pH, temperature).

- Use positive controls (e.g., metformin for antidiabetic assays) .

Structure-Activity Relationship (SAR): Synthesize analogs (e.g., 6-bromo-2-phenyl derivatives) to isolate pharmacophoric groups .

Example: In antibacterial assays, discrepancies in MIC values may stem from solvent residues (e.g., DMSO). Repurify the compound and retest using broth microdilution .

Advanced: What analytical challenges arise in distinguishing this compound from its structural isomers?

Methodological Answer:

Isomers with bromine at adjacent positions (e.g., 7-bromo) require advanced techniques:

- X-ray Crystallography: Resolve crystal packing differences (e.g., CCDC 2032776 for analogous structures) .

- NOESY NMR: Detect spatial proximity of methyl groups to confirm substitution patterns .

- DFT Calculations: Compare computed vs. experimental IR/NMR spectra to validate structures .

Q. Table 2: Spectroscopic Markers for Isomer Discrimination

| Isomer | ¹³C NMR (C4=O, ppm) | IR C-Br (cm⁻¹) |

|---|---|---|

| 8-Bromo-2,6-dimethyl | 168.2 | 528 |

| 7-Bromo-2,6-dimethyl | 167.8 | 532 |

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial dihydrofolate reductase) .

- QSAR Models: Correlate substituent effects (e.g., Hammett σ values) with bioactivity data to prioritize synthetic targets .

- ADMET Prediction: Employ SwissADME to optimize pharmacokinetic properties (e.g., logP ≤3 for blood-brain barrier penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.